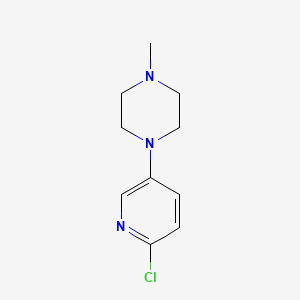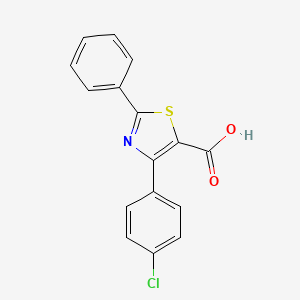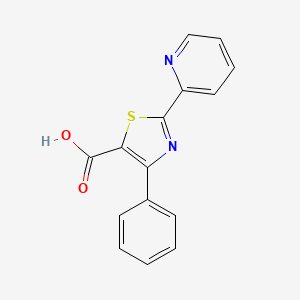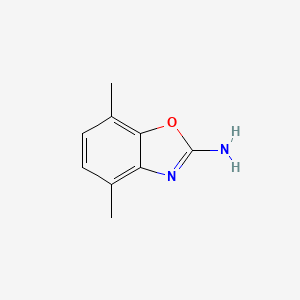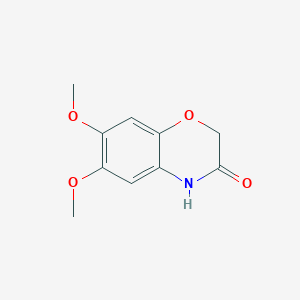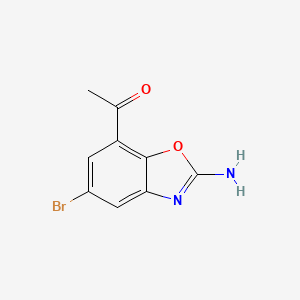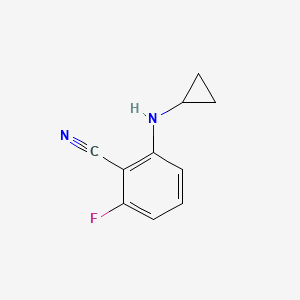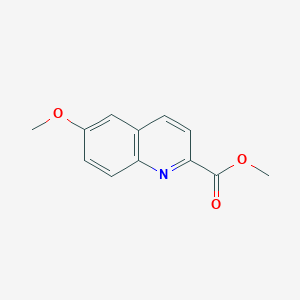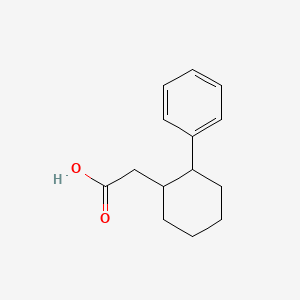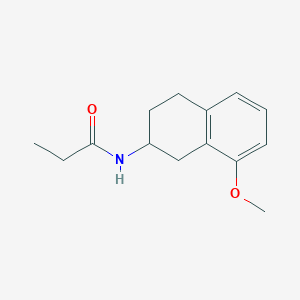
8-M-Pdot
Vue d'ensemble
Description
8-Méthoxy-2-propionamidotétraline (AH-002) : est un agoniste sélectif des récepteurs MT2 de la mélatonine. Il est connu pour son activité anxiolytique et est principalement utilisé dans la recherche scientifique. AH-002 est 5,2 fois plus sélectif pour les récepteurs MT2 que pour les récepteurs MT1 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'AH-002 implique la réaction de la 8-méthoxy-2-tétralone avec le propionamide dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est conduite sous température et pression contrôlées afin d'assurer un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de l'AH-002 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour maintenir la cohérence et la qualité. Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : L'AH-002 subit diverses réactions chimiques, notamment :
Oxydation : L'AH-002 peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l'AH-002 en ses dérivés alcooliques.
Substitution : L'AH-002 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les conditions varient en fonction du substituant, mais impliquent souvent des catalyseurs et des solvants spécifiques.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'AH-002, tels que des alcools, des cétones et des composés substitués .
Applications de la recherche scientifique
L'AH-002 a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Étudié pour ses effets sur les récepteurs de la mélatonine et son rôle potentiel dans la régulation des rythmes circadiens.
Médecine : Investigué pour ses propriétés anxiolytiques et ses applications thérapeutiques potentielles dans le traitement des troubles anxieux.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme standard dans les processus de contrôle qualité
Mécanisme d'action
L'AH-002 exerce ses effets en se liant sélectivement aux récepteurs MT2 de la mélatonine. Cette liaison conduit à l'activation de voies de signalisation spécifiques qui régulent divers processus physiologiques, notamment les cycles veille-sommeil et la régulation de l'humeur. La haute sélectivité du composé pour les récepteurs MT2 par rapport aux récepteurs MT1 contribue à son activité anxiolytique .
Applications De Recherche Scientifique
AH-002 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on melatonin receptors and its potential role in regulating circadian rhythms.
Medicine: Investigated for its anxiolytic properties and potential therapeutic applications in treating anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
AH-002 exerts its effects by selectively binding to melatonin MT2 receptors. This binding leads to the activation of specific signaling pathways that regulate various physiological processes, including sleep-wake cycles and mood regulation. The compound’s high selectivity for MT2 receptors over MT1 receptors contributes to its anxiolytic-like activity .
Comparaison Avec Des Composés Similaires
Composés similaires :
Piromelatine : Un autre agoniste des récepteurs de la mélatonine avec des propriétés anxiolytiques similaires.
Tasimelteon : Utilisé pour traiter le trouble du sommeil-éveil non-24 heures, cible également les récepteurs de la mélatonine.
Agomélatine chlorhydrate : Un antidépresseur qui agit sur les récepteurs de la mélatonine.
Ramelteon : Un somnifère qui cible sélectivement les récepteurs de la mélatonine.
Unicité : L'AH-002 est unique en raison de sa haute sélectivité pour les récepteurs MT2, ce qui le rend particulièrement efficace dans les études relatives à l'anxiété et à la régulation du rythme circadien. Ses propriétés de liaison spécifiques et les effets physiologiques qui en résultent le distinguent des autres agonistes des récepteurs de la mélatonine .
Propriétés
IUPAC Name |
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIGBTUDFAGRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(diethylamino)-1-hydroxyethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7905518.png)
